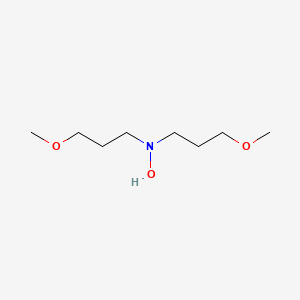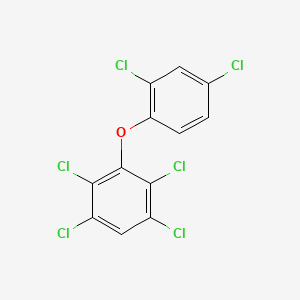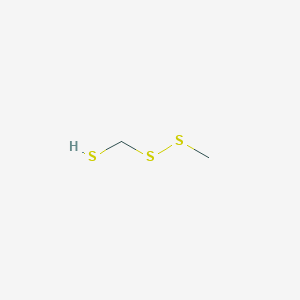
N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine is an organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxy and methoxy functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-propanamine with methoxypropylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology, it may serve as a building block for the development of pharmaceuticals or as a reagent in biochemical assays. In the industrial sector, N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine can be utilized in the production of coatings, adhesives, and other materials .
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
N-Hydroxy-3-methoxy-N-(3-methoxypropyl)propan-1-amine can be compared with similar compounds such as 3-methoxypropylamine and 1-(3-methoxypropyl)piperidin-4-amine.
Propiedades
| 116546-75-9 | |
Fórmula molecular |
C8H19NO3 |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N,N-bis(3-methoxypropyl)hydroxylamine |
InChI |
InChI=1S/C8H19NO3/c1-11-7-3-5-9(10)6-4-8-12-2/h10H,3-8H2,1-2H3 |
Clave InChI |
JUEXNDPBGZHHHZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCN(CCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










